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Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-carbamoylpiperidine-4-carboxylic acid, a heterocyclic compound of interest
in medicinal chemistry and drug development. As a derivative of isonipecotic acid, a known
GABA receptor modulator, understanding its fundamental characteristics is crucial for its
application as a synthetic building block. This document details its structural features,
computed physicochemical parameters, and expected spectroscopic signatures. Furthermore,
it offers detailed, field-proven experimental protocols for its characterization using modern
analytical techniques, designed to ensure data integrity and reproducibility for researchers,
scientists, and drug development professionals.

Molecular Identity and Structural Overview

1-Carbamoylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a
carboxylic acid group at the 4-position and a carbamoy! group (carboxamide) attached to the
ring nitrogen. This substitution pattern significantly influences its chemical behavior, particularly
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the basicity of the piperidine nitrogen, when compared to its parent compound, isonipecotic
acid.

Table 1: Chemical Identifiers[1]

Identifier Value

IUPAC Name 1-carbamoylpiperidine-4-carboxylic acid
CAS Number 467430-50-8

Molecular Formula C7H12N203

Canonical SMILES C1CN(CCC1C(=0)O)C(=O)N

| INChiKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N |

Below is the two-dimensional structure of the molecule with a standardized numbering scheme
for spectroscopic reference.

Caption: 2D structure of 1-carbamoylpiperidine-4-carboxylic acid.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical
systems, influencing everything from solubility to reactivity. The data presented here are
derived from computational models and comparisons with analogous structures.

Table 2: Summary of Physicochemical Properties
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Property Value Source
Molecular Weight 172.18 g/mol PubChem[1]
Exact Mass 172.08479225 Da PubChem[1]
XLogP3 (LogP) -0.8 PubChem[1]
Topological Polar Surface Area  83.6 A2 PubChem|[1]

Hydrogen Bond Donors 2 PubChem (Computed)

Hydrogen Bond Acceptors 3 PubChem (Computed)

pKa (Carboxylic Acid) ~3.5-45 Estimated

| Water Solubility | Expected to be soluble | Inferred[2] |

Lipophilicity and Solubility

The computed octanol-water partition coefficient (XLogP3) is -0.8, indicating that the molecule
is hydrophilic.[1] This is expected given the presence of three polar functional groups capable
of hydrogen bonding: a carboxylic acid, an amide, and a tertiary amine-like nitrogen within the
carbamoyl structure. Consequently, the compound is predicted to be soluble in water and other
polar solvents like methanol, ethanol, and DMSO.[2] Its low lipophilicity suggests it would have
poor passive diffusion across biological membranes like the blood-brain barrier, a trait it shares
with its parent compound, isonipecotic acid.[3]

Acidity and lonization State

The primary ionizable functional group is the carboxylic acid. Unlike isonipecotic acid, which is
zwitterionic and possesses two pKa values (one for the acid and one for the secondary amine),
the nitrogen in 1-carbamoylpiperidine-4-carboxylic acid is part of an amide-like structure.[4]
The resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group
effectively removes its basicity. Therefore, the molecule behaves as a simple monoprotic acid.
The pKa of the carboxylic acid is estimated to be in the range of 3.5 to 4.5, typical for a
carboxylic acid in this environment.

Caption: lonization equilibrium of the carboxylic acid group.
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Spectroscopic and Structural Characterization
Protocols

Confirming the identity and purity of the compound is paramount. The following section outlines
standard operating procedures for its characterization by NMR, IR, and MS, explaining the
rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination
of 1D (*H, 13C) and 2D (e.g., COSY) experiments is recommended.

e Sample Preparation:
o Accurately weigh 5-10 mg of 1-carbamoylpiperidine-4-carboxylic acid.

o Dissolve the sample in 0.6 mL of a suitable deuterated solvent. DMSO-ds is highly
recommended as it allows for the observation of exchangeable protons (COOH and NH2)
and is an excellent solvent for this polar molecule.[5]

o Transfer the clear solution to a 5 mm NMR tube.
e 1H NMR Acquisition (500 MHz):
o Rationale: To identify all proton environments and their couplings.

o Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: ~16 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

Number of Scans: 16-64.
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e BC{*H} NMR Acquisition (125 MHz):
o Rationale: To identify all unique carbon environments.

o Parameters:

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

Spectral Width: ~220 ppm.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

e 2D COSY Acquisition:

o Rationale: To establish proton-proton (*H-*H) coupling networks, confirming the
connectivity of the piperidine ring protons.

o Parameters: Use standard spectrometer cosygpqf pulse programs.
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Caption: Experimental workflow for NMR-based structural elucidation.

Table 3: Predicted *H NMR Data (500 MHz, DMSO-ds)[5]
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Proton
Position(s)

COOH

Predicted o
(ppm)

12.0 - 12.5

Multiplicity

broad s

Integration

1H

Rationale

Acidic proton,
exchangeable
with D20.

CONH:

6.8-7.5

broad s

2H

Amide protons,
may show
restricted
rotation,
exchangeable
with D20.

H-2eq, H-6eq

3.7-40

2H

Deshielded by
the adjacent N-

carbamoyl group.

H-2ax, H-6ax

29-3.2

2H

Shielded relative
to equatorial

counterparts.

H-4

24-26

1H

Methine proton
adjacent to the

carboxylic acid.

| H-3, H-5| 1.6 - 2.0 | m | 4H | Piperidine ring methylene protons. |

Table 4: Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Carbon Position(s) Predicted & (ppm) Rationale

Carboxylic acid carbonyl
COOH 175 - 178

carbon.
CONH:2 155 - 158 Carbamoyl carbonyl carbon.

Carbons adjacent to the ring
C-2,C-6 43 - 46 _

nitrogen.

Methine carbon bearing the
C-4 40 - 42

carboxylic acid.

| C-3, C-5| 28 - 32 | Piperidine ring methylene carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups. A sample
analyzed via ATR (Attenuated Total Reflectance) should exhibit characteristic absorption

bands.
e O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm~1.
e N-H stretch (Amide): Two medium-to-sharp peaks around 3350 and 3180 cm~1.

e C=0 stretch (Carboxylic Acid & Amide): A strong, intense band (or overlapping bands) in the
region of 1640-1720 cm™1.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for
confirming the molecular formula.

» Expected lon (Negative Mode): [M-H]~ at m/z 171.0775, corresponding to the formula
C7H11N203".

o Expected lon (Positive Mode): [M+H]* at m/z 173.0921 (C7H13N20s%) or [M+Na]* at m/z
195.0740 (C7H12N20sNat).
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o Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules. HRMS
provides a highly accurate mass measurement, allowing for the unambiguous determination
of the elemental composition.[1]

Synthesis and Reactivity Insights

From a synthetic standpoint, 1-carbamoylpiperidine-4-carboxylic acid is most logically
prepared from isonipecotic acid (piperidine-4-carboxylic acid). A potential route involves the
reaction of isonipecotic acid with an isocyanate source, such as potassium cyanate in the
presence of an acid, to form the N-carbamoyl group.

The molecule serves as a valuable building block for further chemical modification. The
carboxylic acid is the primary reactive handle, amenable to standard transformations such as:

« Esterification: Reaction with an alcohol under acidic conditions.[6]

o Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction
with a primary or secondary amine to form a new amide bond.[6][7]

These reactions allow for the incorporation of the 1-carbamoylpiperidine-4-carboxamide
scaffold into larger, more complex molecules during the drug discovery process.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a hydrophilic, monoprotic acid whose key
structural and physicochemical features are dominated by its polar functional groups. Its
properties, including a low LogP and a well-defined acidic pKa, are critical for its handling,
formulation, and application in synthetic chemistry. The analytical protocols detailed in this
guide provide a robust framework for researchers to verify the identity, purity, and structure of
this compound, ensuring high-quality data for downstream applications in pharmaceutical and
chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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